Caffeine-d9
Overview
Description
Synthesis Analysis
Caffeine-d9 can be synthesized in a one-step, gram-scale process starting from xanthine and CD3I (iodomethane-d3). The reaction is facilitated at room temperature using dimsyl sodium as the base and tetrahydrofuran (THF) as the solvent. This method yields caffeine and caffeine-d9 with high efficiency, achieving 77% and 86% yield, respectively, after recrystallization (Tarasca et al., 2022).
Molecular Structure Analysis
The molecular structure of caffeine involves a purine skeleton, a key component in many biological systems. In caffeine-d9, the structural integrity is maintained despite the replacement of hydrogen atoms with deuterium, which allows for detailed studies on its interactions and behavior in various environments without changing its fundamental chemical properties.
Chemical Reactions and Properties
Caffeine undergoes various chemical reactions, including oxidation and methylation. For example, in the biosynthesis of caffeine in plants, specific N-methyltransferases play critical roles in adding methyl groups to the xanthine skeleton. Similar enzymatic processes can be studied using caffeine-d9 to understand the methylation mechanism without altering the biological process (Uefuji et al., 2003).
Physical Properties Analysis
The physical properties of caffeine, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. The deuterated caffeine-d9 shares similar physical properties with its non-deuterated counterpart, making it an ideal candidate for studies aimed at understanding the physical characteristics of caffeine without the influence of its metabolic activity.
Chemical Properties Analysis
Caffeine's chemical properties, including its reactivity and stability, are essential in understanding its role in biological systems and its interaction with other molecules. The substitution of hydrogen with deuterium in caffeine-d9 allows researchers to explore these properties in depth while maintaining the compound's biological relevance.
References
- (Tarasca et al., 2022) - One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I.
- (Uefuji et al., 2003) - Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants.
Scientific Research Applications
Neuroprotective and Neuroinflammatory Modulation : Caffeine has shown to mitigate Cd-induced oxidative stress, neuroinflammation, and memory impairment through mechanisms involving Nrf-2 and NF-κB (Khan et al., 2019).
Bladder Function Improvement in Diabetic Rats : It demonstrates a protective effect on the dorsal root ganglion, thus improving bladder function in diabetic rats (Xue et al., 2021).
Impact on Metabolism and Mitochondria : Caffeine significantly induces PGC-1α, increases metabolism, and enhances mitochondrial content in skeletal muscle (Vaughan et al., 2012).
Dopamine D2/D3 Receptor Availability : It increases the availability of dopamine D2/D3 receptors in the human brain, potentially enhancing arousal (Volkow et al., 2015).
Neuroprotection in Parkinson's Disease : Caffeine attenuates MPTP-induced loss of striatal dopamine and dopamine transporter binding sites, suggesting a potential role in Parkinson's disease prevention (Chen et al., 2001).
Memory Deficits Reversal in Aging : It reverses age-related deficits in olfactory discrimination and social recognition memory in rats, involving adenosine receptors (Prediger et al., 2005).
Inhibition of TNF-α Production : Caffeine, via A1R blockade, inhibits pretranscriptional TNF-α production by cord blood monocytes (Chavez-Valdez et al., 2009).
Memory Retention : It facilitates memory retention when administered immediately after training (Kopf et al., 1999).
Liver Metabolic Function Assessment : Determination of caffeine clearance using deuterated isotopes can help assess liver metabolic function (Sindt et al., 2006).
Cytogenotoxicity Protection : Higher doses of caffeine protect mouse bone marrow cells from methotrexate-induced cytogenotoxic effects (Choudhury & Palo, 2004).
Endurance Performance Enhancement : Caffeine intake enhances endurance performance in certain physical exercises (Stadheim et al., 2013).
Leukemia Cell Invasion Attenuation : It attenuates the invasion of human leukemia U937 cells by modulating specific pathways (Liu & Chang, 2010).
Muscle Action Improvement : Different doses of caffeine improve high-velocity muscle actions against varying loads (Pallarés et al., 2013).
Neuroprotection in Neurodegenerative Diseases : Beneficial effects in Alzheimer's and Parkinson's diseases, with protective impacts at specific dosages (Kolahdouzan & Hamadeh, 2017).
Developmental Effects : Late caffeine administration in embryos suggests potential developmental impacts on the heart (Chandee et al., 2020).
Antitumor Potential : Compound D9, related to caffeine, shows potent inhibitory activity against specific cancer cells (Yuan et al., 2014).
Synthesis of Caffeine-d9 : A one-step, gram-scale synthesis method from xanthine and CD3I has been developed (Tarasca et al., 2022).
Safety And Hazards
Future Directions
Lennham Pharmaceuticals announced topline results of the first ever human study of d9-caffeine . The study was conducted to compare the single-dose pharmacokinetics of caffeine versus d9-caffeine and their corresponding metabolites in healthy adult volunteers . Data supports potential use of d9-caffeine as a food & beverage ingredient and pharmaceutical product .
properties
IUPAC Name |
1,3,7-tris(trideuteriomethyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514760 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeine-d9 | |
CAS RN |
72238-85-8 | |
Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAFFEINE-(TRIMETHYL-D9) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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